molecular formula C11H11NO2S B1591674 [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol CAS No. 885279-75-4

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Cat. No.: B1591674
CAS No.: 885279-75-4
M. Wt: 221.28 g/mol
InChI Key: VFSRWAISOVFLJP-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis

The compound has been investigated for its role in catalysis, particularly in the oxidation of primary alcohols and hydrocarbons. A study by Ghorbanloo and Maleki Alamooti (2017) describes the use of a molybdenum(VI) complex with a thiazole-hydrazone ligand, showcasing its efficiency and reusability as a catalyst for oxidation reactions, highlighting the compound's potential in facilitating environmentally friendly chemical processes (Ghorbanloo & Maleki Alamooti, 2017).

Sensor Development

In sensor development, a phenyl thiadiazole-based Schiff base receptor was explored by Manna, Chowdhury, and Patra (2020) for the detection of Al3+ ions. This chemosensor demonstrated rapid responses, excellent selectivity, and sensitivity, indicating the compound's utility in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).

Asymmetric Synthesis

The compound has also been applied in asymmetric synthesis. Jung, Ho, and Kim (2000) utilized a derivative for the chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating the compound's role in producing enantioselective substances, crucial for pharmaceutical applications (Jung, Ho, & Kim, 2000).

Antibacterial Applications

Research by Landage, Thube, and Karale (2019) on novel thiazolyl pyrazole and benzoxazole derivatives, including compounds structurally related to "[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol," showcased their potential in antibacterial activities. This indicates the compound's relevance in developing new therapeutic agents (Landage, Thube, & Karale, 2019).

Photophysical Applications

In material science, especially in photophysical applications, derivatives of the compound have been used in the development of fluorescent probes and sensors. Lim et al. (2018) discussed a derivative-based fluorescent probe for sequential detection of Al3+ and F− ions, highlighting the compound's utility in environmental sensing and analysis (Lim et al., 2018).

Properties

IUPAC Name

[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSRWAISOVFLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586184
Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-75-4
Record name 2-(4-Methoxyphenyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold suspension of LAH (0.08 g, 2.07 mmol) in 10 ml of anhydrous THF was added a solution of 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester (0.26 g, 0.98 mmol) in 5 ml of THF. The reaction mixture was heated up to 60° C. for 1 h. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was cooled to 0° C., water (2.0 ml) was added followed by the addition of 15% NaOH solution (2 mL) and finally 4 ml of water. The resulting solution was filtered through celite bed and concentrated under reduced pressure; water (25 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated to give the desired product (0.14 g, 64%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
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